Methyl 5,5-diethoxy-3-hydroxypentanoate
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Overview
Description
Methyl 5,5-diethoxy-3-hydroxypentanoate is an organic compound with the molecular formula C10H20O5 and a molecular weight of 220.26 g/mol . It is a derivative of pentanoic acid and is characterized by the presence of two ethoxy groups and a hydroxyl group on the pentanoate backbone. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,5-diethoxy-3-hydroxypentanoate typically involves the esterification of 5,5-diethoxy-3-hydroxypentanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,5-diethoxy-3-hydroxypentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 5,5-diethoxy-3-oxopentanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, 5,5-diethoxy-3-hydroxypentanol.
Substitution: The ethoxy groups can be substituted with other alkoxy groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Acidic or basic catalysts can facilitate the substitution reactions.
Major Products Formed
Oxidation: 5,5-diethoxy-3-oxopentanoate
Reduction: 5,5-diethoxy-3-hydroxypentanol
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5,5-diethoxy-3-hydroxypentanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5,5-diethoxy-3-hydroxypentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Methyl 5,5-diethoxy-3-hydroxypentanoate can be compared with other similar compounds such as:
Methyl 3-hydroxypentanoate: Lacks the ethoxy groups, resulting in different reactivity and applications.
Pentanoic acid, 5,5-diethoxy-3-hydroxy-, methyl ester: Another name for the same compound, highlighting its structural features.
The presence of the ethoxy groups in this compound makes it unique and imparts specific chemical properties that are not observed in its analogs .
Properties
Molecular Formula |
C10H20O5 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl 5,5-diethoxy-3-hydroxypentanoate |
InChI |
InChI=1S/C10H20O5/c1-4-14-10(15-5-2)7-8(11)6-9(12)13-3/h8,10-11H,4-7H2,1-3H3 |
InChI Key |
HOFFGDQIIUHBPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CC(CC(=O)OC)O)OCC |
Origin of Product |
United States |
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